molecular formula C22H26N2O3 B12375474 1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid

1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid

Cat. No.: B12375474
M. Wt: 366.5 g/mol
InChI Key: BXNCXSHIFJDMRK-UHFFFAOYSA-N
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Description

1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid is a complex organic compound with the molecular formula C22H26N2O3 It is characterized by the presence of a cyclohexane ring, a cyano group, and dicyclopropylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dicyclopropylphenyl intermediate: This step involves the cyclopropanation of a suitable phenyl derivative.

    Introduction of the cyano group: This can be achieved through nucleophilic substitution reactions.

    Acetylation: The intermediate is then acetylated to introduce the acetyl group.

    Amidation: The final step involves the reaction of the acetylated intermediate with cyclohexane-1-carboxylic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and acetyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano group and dicyclopropylphenyl moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid methyl ester: Similar structure with a methyl ester group.

    1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxamide: Similar structure with a carboxamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

1-[[2-(4-cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H26N2O3/c23-13-19-17(15-4-5-15)10-14(11-18(19)16-6-7-16)12-20(25)24-22(21(26)27)8-2-1-3-9-22/h10-11,15-16H,1-9,12H2,(H,24,25)(H,26,27)

InChI Key

BXNCXSHIFJDMRK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)CC2=CC(=C(C(=C2)C3CC3)C#N)C4CC4

Origin of Product

United States

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